Cas no 2171212-12-5 ((2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid)

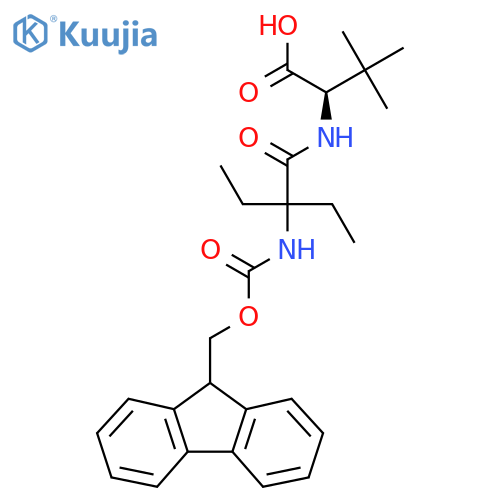

2171212-12-5 structure

商品名:(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid

(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid

- (2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid

- 2171212-12-5

- EN300-1496140

-

- インチ: 1S/C27H34N2O5/c1-6-27(7-2,24(32)28-22(23(30)31)26(3,4)5)29-25(33)34-16-21-19-14-10-8-12-17(19)18-13-9-11-15-20(18)21/h8-15,21-22H,6-7,16H2,1-5H3,(H,28,32)(H,29,33)(H,30,31)/t22-/m0/s1

- InChIKey: WKGVUEUGHKGCJI-QFIPXVFZSA-N

- ほほえんだ: O(C(NC(C(N[C@@H](C(=O)O)C(C)(C)C)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 466.24677219g/mol

- どういたいしつりょう: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 720

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 105Ų

(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1496140-250mg |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1496140-10000mg |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1496140-0.05g |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1496140-0.5g |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1496140-5.0g |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1496140-100mg |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1496140-5000mg |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1496140-500mg |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1496140-10.0g |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1496140-0.1g |

(2R)-2-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid |

2171212-12-5 | 0.1g |

$2963.0 | 2023-06-05 |

(2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

2171212-12-5 ((2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量